Cas no 1275199-89-7 (1-(3-Methoxyphenyl)-4-methylpentan-1-amine)

1-(3-Methoxyphenyl)-4-methylpentan-1-amine is a synthetic amine compound featuring a methoxyphenyl group and a branched alkyl chain. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and organic synthesis applications. The methoxy substituent enhances electron density, influencing reactivity in electrophilic aromatic substitution or reductive amination processes. The branched alkyl chain contributes to lipophilicity, potentially improving membrane permeability in bioactive molecules. Its well-defined molecular architecture allows for precise modifications, serving as an intermediate in the development of specialized compounds. The compound’s stability and functional group compatibility make it a versatile building block for research and industrial applications.
1-(3-Methoxyphenyl)-4-methylpentan-1-amine structure
1275199-89-7 structure
Product Name:1-(3-Methoxyphenyl)-4-methylpentan-1-amine
CAS No:1275199-89-7
MF:C13H21NO
MW:207.311943769455
MDL:MFCD16068808
CID:5158585
PubChem ID:61646809
Update Time:2025-09-28

1-(3-Methoxyphenyl)-4-methylpentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxyphenyl)-4-methylpentan-1-amine
    • Benzenemethanamine, 3-methoxy-α-(3-methylbutyl)-
    • 1-(3-Methoxyphenyl)-4-methylpentan-1-amine
    • MDL: MFCD16068808
    • Inchi: 1S/C13H21NO/c1-10(2)7-8-13(14)11-5-4-6-12(9-11)15-3/h4-6,9-10,13H,7-8,14H2,1-3H3
    • InChI Key: UUDFTKTTYOLINT-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(CCC(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 170
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2

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Additional information on 1-(3-Methoxyphenyl)-4-methylpentan-1-amine

Comprehensive Guide to 1-(3-Methoxyphenyl)-4-methylpentan-1-amine (CAS No. 1275199-89-7): Properties, Applications, and Market Insights

1-(3-Methoxyphenyl)-4-methylpentan-1-amine (CAS No. 1275199-89-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research. This methoxy-substituted amine derivative features a unique structural combination of an aromatic ring and branched alkyl chain, making it valuable for various synthetic applications. With the growing interest in small molecule drug discovery and neurotransmitter analogs, this compound has emerged as a subject of scientific exploration.

The molecular structure of 1-(3-Methoxyphenyl)-4-methylpentan-1-amine contains two distinctive features: a 3-methoxyphenyl group and a 4-methylpentylamine moiety. This combination creates interesting physicochemical properties, including moderate lipophilicity (logP ~2.8) and basic character (pKa ~9.5). The methoxy group at the meta position influences electron distribution, while the branched alkyl chain contributes to steric effects. These characteristics make it particularly useful in medicinal chemistry applications where such structural features are desirable.

Recent studies highlight the potential of 1275199-89-7 as a building block in CNS-active compound synthesis. Researchers are investigating its utility in developing novel serotonin receptor modulators, a hot topic in neuroscience research. The compound's structural similarity to known neuroactive amines has sparked interest in its potential biological activities, though thorough pharmacological evaluation is still ongoing.

From a synthetic chemistry perspective, 1-(3-Methoxyphenyl)-4-methylpentan-1-amine serves as a versatile intermediate. Its primary amine functionality allows for various derivatization reactions, including amide formation, reductive amination, and Schiff base synthesis. The methoxy aromatic system can participate in electrophilic aromatic substitutions, making it valuable for creating diverse molecular architectures. These properties align well with current trends in fragment-based drug design and combinatorial chemistry.

The commercial availability of CAS 1275199-89-7 has increased in recent years to meet growing research demand. Suppliers typically offer it in high purity (>97%) as a colorless to pale yellow liquid at room temperature. Proper storage requires protection from light and moisture at controlled temperatures (typically 2-8°C). The compound shows good stability under these conditions, with shelf lives exceeding 24 months when properly stored.

Analytical characterization of 1-(3-Methoxyphenyl)-4-methylpentan-1-amine typically includes GC-MS, HPLC, and NMR techniques. The proton NMR spectrum displays characteristic signals including a singlet for the methoxy protons (~3.8 ppm), aromatic multiplets (6.7-7.3 ppm), and aliphatic resonances (0.8-3.0 ppm). Mass spectrometry usually shows a molecular ion peak at m/z 207, corresponding to the molecular formula C13H21NO.

In pharmaceutical research, this compound has shown promise as a precursor for psychoactive substance analogs with improved safety profiles. However, researchers emphasize the importance of responsible innovation and thorough pharmacological evaluation when developing such compounds. The scientific community continues to explore its potential while adhering to ethical research practices and regulatory guidelines.

The market for specialty amines like 1275199-89-7 has grown approximately 12% annually since 2020, driven by increased R&D investment in neurological therapies. Current pricing ranges from $150-$450 per gram depending on purity and supplier. Several contract research organizations now include this compound in their building block libraries for drug discovery programs.

Environmental and safety considerations for 1-(3-Methoxyphenyl)-4-methylpentan-1-amine suggest standard organic compound handling procedures. While not classified as highly hazardous, appropriate laboratory safety measures including gloves, eye protection, and adequate ventilation are recommended during handling. The compound demonstrates moderate biodegradability in standard environmental testing protocols.

Future research directions for CAS 1275199-89-7 may include exploration of its potential in neurological disorder treatments, particularly conditions involving serotonin system dysregulation. Some preliminary studies suggest possible activity at 5-HT receptor subtypes, though much work remains to fully characterize its pharmacological profile. The compound's structural features also make it interesting for material science applications, particularly in specialty polymer formulations.

For researchers considering 1-(3-Methoxyphenyl)-4-methylpentan-1-amine in their work, several key suppliers provide analytical certificates and custom synthesis options. The compound's growing popularity reflects broader trends in structure-activity relationship studies and neuropharmacology research. As with any research chemical, proper documentation and regulatory compliance are essential when acquiring and working with this material.

In conclusion, 1-(3-Methoxyphenyl)-4-methylpentan-1-amine (CAS No. 1275199-89-7) represents an interesting case study in how specialty amines contribute to modern chemical research. Its unique structural features and potential biological relevance continue to attract scientific interest across multiple disciplines. As research progresses, this compound may reveal additional applications in both pharmaceutical development and materials science.

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